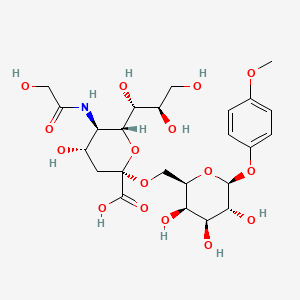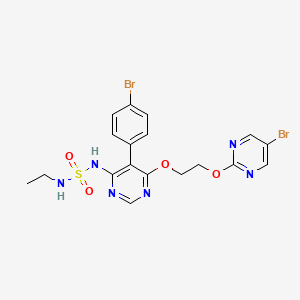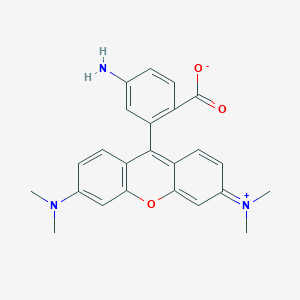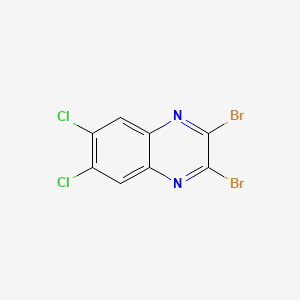
2,3-Dibromo-6,7-dichloroquinoxaline
Overview
Description
2,3-Dibromo-6,7-dichloroquinoxaline is a useful research compound. Its molecular formula is C8H2Br2Cl2N2 and its molecular weight is 356.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-6,7-dichloroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6,7-dichloroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
2,3-Dibromo-6,7-dichloroquinoxaline has been utilized in the synthesis of various quinoxalines with significant antimicrobial properties. Research demonstrates that symmetrically disubstituted quinoxalines exhibit notable antibacterial activity, while certain derivatives show considerable antifungal activity (El-Atawy et al., 2019).
Synthesis Techniques
Efficient methods for synthesizing 2,3-dichloroquinoxalines have been developed, offering high yields and simplified purification processes (Romer, 2009). Additionally, various derivatives of 2,3-dichloroquinoxaline have been synthesized for exploring their potential in biological applications (Obafemi & Pfleiderer, 2004).
Anti-Inflammatory and Analgesic Agents
Derivatives of 2,3-dichloroquinoxaline have been synthesized and evaluated as anti-inflammatory and analgesic agents. Certain compounds derived from this process have exhibited promising activities (Abu‐Hashem et al., 2010).
Synthesis of Fused Quinoxaline Ring Systems
2,3-Dichloroquinoxaline serves as an intermediate in the synthesis of various fused quinoxaline ring systems, expanding its utility in the field of organic synthesis (Waly et al., 2009).
Development of Novel Quinoxaline Derivatives
There is ongoing research into developing novel derivatives of 2,3-dichloroquinoxaline with potential antibacterial and anticancer properties (Podila & Omprakash, 2020). This includes the synthesis of derivatives containing quinoxaline and coumarin moieties, with a focus on their biological activity (El‐Deen & EL-Fattah, 2000).
Synthesis of Quinoxaline Derivatives as Anticancer Agents
Research also includes the synthesis of 2,3-disubstituted 6-aminoquinoxaline derivatives, exploring their potential as anticancer agents (Lee et al., 2013).
Radiosensitization in Cancer Therapy
2,3-Dichloroquinoxaline derivatives have been studied for their potential as radiosensitizers in cancer therapy, particularly in colon cancer cells (Itani et al., 2007).
properties
IUPAC Name |
2,3-dibromo-6,7-dichloroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJCMPWZNHXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-6,7-dichloroquinoxaline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


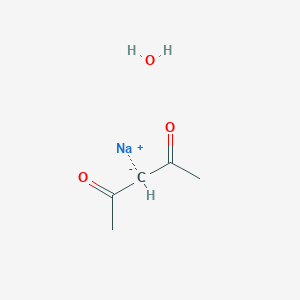
![[Dimethyl-(trimethylsilylamino)silyl]methane;erbium](/img/structure/B8235743.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8235748.png)
![(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B8235756.png)
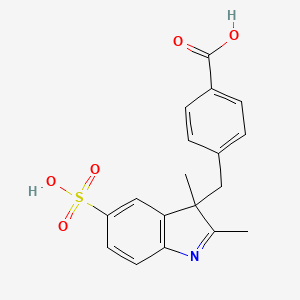
![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B8235766.png)
